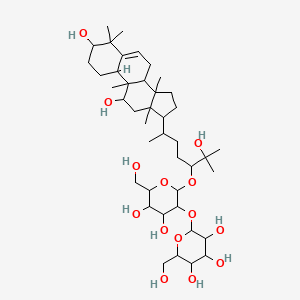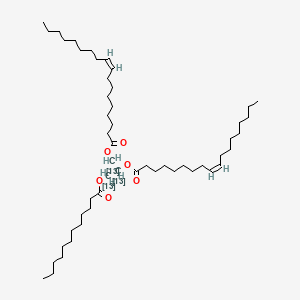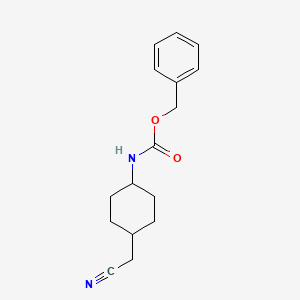
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique molecular structure, which includes a chloroacetamide group and a cyclopentylsulfamoyl phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylsulfonamide with cyclopentylamine to form the intermediate N-(4-aminophenyl)cyclopentylsulfonamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
作用機序
The mechanism of action of 2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes such as pH regulation and ion transport. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
類似化合物との比較
Similar Compounds
- 2-chloro-N-(4-chlorobutyl)-N-(4-(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl)phenyl)acetamide
- 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
- 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide is unique due to its cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H17ClN2O3S |
|---|---|
分子量 |
316.80 g/mol |
IUPAC名 |
2-chloro-N-[4-(cyclopentylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17ClN2O3S/c14-9-13(17)15-10-5-7-12(8-6-10)20(18,19)16-11-3-1-2-4-11/h5-8,11,16H,1-4,9H2,(H,15,17) |
InChIキー |
UKCQNRCBYSTMCM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


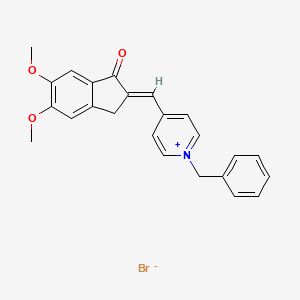
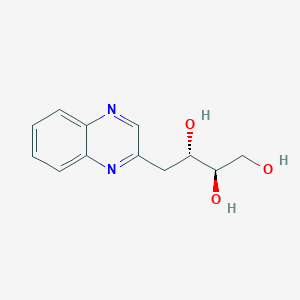

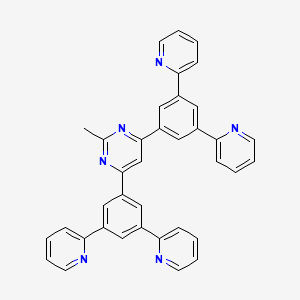
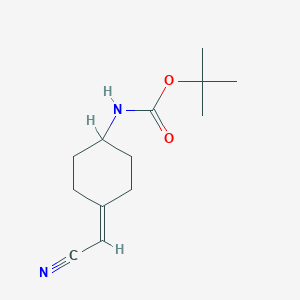
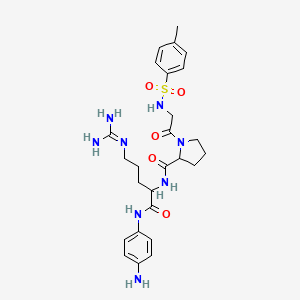
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)
![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
